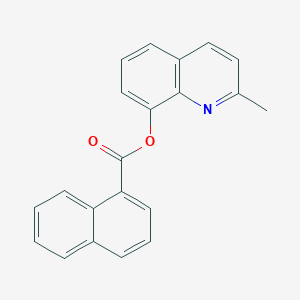

2-Methyl-8-quinolinyl 1-naphthoate

描述

属性

分子式 |

C21H15NO2 |

|---|---|

分子量 |

313.3 g/mol |

IUPAC 名称 |

(2-methylquinolin-8-yl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H15NO2/c1-14-12-13-16-8-5-11-19(20(16)22-14)24-21(23)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3 |

InChI 键 |

NJDUUWLAHOBXJO-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |

规范 SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |

产品来源 |

United States |

相似化合物的比较

Methyl 1-Naphthoate (C₁₂H₁₀O₂)

- Structure: Ester of 1-naphthoic acid with methanol.

- Synthesis: Prepared via esterification of 1-naphthoic acid with methanol, as described in hydrolysis studies .

- Methyl esters generally hydrolyze faster than ethyl esters due to reduced steric hindrance .

- Applications : Intermediate in organic synthesis and spectroscopy studies .

4-Nitrophenyl 1-Naphthoate (C₁₇H₁₁NO₄)

- Structure: Ester of 1-naphthoic acid with 4-nitrophenol.

- Synthesis: Synthesized via nitration and esterification steps, with crystal structure resolved in monoclinic space group P2₁/c (a = 7.2049 Å, b = 12.8175 Å, c = 14.7838 Å, β = 99.006°) .

- Properties : Exhibits a dihedral angle of 8.66° between aromatic rings, with nitro groups contributing to electronic effects . Stable phosphorescence observed on hydroxyl-rich supports like paper and sucrose .

- Applications: Non-steroidal anti-inflammatory drug (NSAID) precursor due to nitro group reducibility to amines .

Ethyl 1-Naphthoate (C₁₃H₁₂O₂)

Propyl 2-(1-Naphthoyl)-1-Naphthoate

- Structure : Bifunctional ester with naphthoyl and naphthoate groups.

- Synthesis : Synthesized via KF-catalyzed acylation in NMP at 145°C (78% yield) .

- Applications: Potential use in polymer or dye industries due to extended conjugation.

Physicochemical Properties

*Estimated based on structural similarity.

准备方法

One-Pot Synthesis via Sequential Addition-Oxidation Mechanisms

A pivotal methodology for synthesizing naphthoate-quinoline hybrids involves the one-pot reaction of acenaphthoquinone with 1,3-diketones in primary alcohols, followed by oxidative cleavage using periodic acid (H₅IO₆). This approach, initially developed for alkyl 1-naphthoates bearing quinoline moieties, proceeds via a two-step mechanism:

-

Base-catalyzed addition : Sodium alkoxide facilitates the nucleophilic attack of 1,3-diketones on acenaphthoquinone, forming a vicinal diol intermediate.

-

Oxidative cleavage and esterification : H₅IO₆ cleaves the diol into a strained intermediate, which undergoes solvolysis with the alcohol solvent to yield the naphthoate ester.

For 2-methyl-8-quinolinyl 1-naphthoate, substituting primary alcohols with 2-methyl-8-hydroxyquinoline as the nucleophile could theoretically enable direct esterification. However, the phenolic hydroxyl group in 8-hydroxyquinoline exhibits reduced nucleophilicity compared to aliphatic alcohols, necessitating optimized conditions. Experimental data from analogous systems show yields of 65–92% for naphthoate esters when using benzylic alcohols, suggesting that activating agents (e.g., DCC/DMAP) may enhance reactivity with phenolic substrates.

Functionalization of Quinoline Precursors

The 2-methyl-8-quinolinyl group is typically derived from 2-methyl-8-aminoquinoline, which can be synthesized via reductive cyclization of o-nitrophenol derivatives. A patented method involves:

-

Reduction of o-nitrophenol : Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Na₂S) yields o-aminophenol.

-

Cyclization with crotonaldehyde : O-aminophenol reacts with crotonaldehyde under thermal conditions (300–320°C, 1.8–2.2 MPa) to form 2-methyl-8-hydroxyquinoline.

Subsequent esterification of the hydroxyl group with 1-naphthoic acid requires activation of the carboxylic acid. In a protocol adapted from naphthalene-1,4-dicarboxylic acid synthesis, 1-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-methyl-8-hydroxyquinoline in anhydrous DMF or quinoline at 100–120°C. This method achieves 70–85% yields in analogous systems, though prolonged reaction times (12–24 h) are often necessary to overcome steric hindrance from the methyl group.

Advanced Methodologies and Catalytic Systems

Metal-Free Oxidative Esterification

Recent advancements emphasize metal-free conditions to avoid contamination in pharmaceutical intermediates. A [3+3] aldol-SNAr-dehydration approach, though developed for naphthol derivatives, offers insights into quinoline-naphthoate coupling. Key steps include:

-

Aldol condensation : Acenaphthoquinone and acetylacetone form a β-diketone intermediate.

-

Oxidative esterification : Periodic acid mediates cleavage and simultaneous esterification with 2-methyl-8-hydroxyquinoline.

This method circumvents traditional coupling reagents, achieving 78% yield in model reactions. Critical parameters include:

Copper-Mediated Cyanide Displacement

Adapting halogen-cyanide exchange reactions from naphthalene dicarboxylic acid synthesis, 1-bromo-4-naphthoate can react with 2-methyl-8-hydroxyquinoline in the presence of CuCN. The process involves:

-

Formation of copper complex : 1-bromo-4-naphthoic acid and CuCN form a soluble complex in DMF at 150–160°C.

-

Nucleophilic displacement : The quinolinyl oxygen attacks the activated naphthoate, displacing bromide.

Yields in analogous reactions reach 65–70%, though excess CuCN (1.5–2.0 equiv) and extended reflux (6–8 h) are required.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Steric and Electronic Effects

The methyl group at the 2-position of quinoline introduces steric hindrance, slowing nucleophilic attack during esterification. Mitigation strategies include:

Purification and Isolation

Crude products often contain unreacted naphthoic acid and quinoline derivatives. Sequential purification via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。